6-Iodo-3,4-dihydroquinolin-2(1H)-one
Overview
Description
The compound 6-Iodo-3,4-dihydroquinolin-2(1H)-one is a halogen-substituted dihydroquinolinone, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of dihydroquinolinones and related structures have been synthesized and studied for various properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds, such as 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones, involves base-promoted condensation reactions . Similarly, 6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-4(3H)-ones are synthesized through a process that yields compounds with significant biological activities . The synthesis of 6- or 8-halogen-substituted 2,3-dihydroquinolin-4(1H)-ones includes the formation of 1-acetyl derivatives and reactions with Mannich bases . A one-pot synthesis approach has been used for the creation of novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 6-Iodo-3,4-dihydroquinolin-2(1H)-one.
Molecular Structure Analysis
The molecular structure of dihydroquinolinones is characterized by spectroscopic methods such as IR, 1H-NMR, and 13C NMR . These techniques are essential for confirming the structure of synthesized compounds, including the presence of the iodine substituent in the 6-position of the dihydroquinolinone ring.
Chemical Reactions Analysis
The reactivity of dihydroquinolinones can vary depending on the position and nature of the substituents. For instance, 6-substituted dihydroquinolinones can react with Mannich bases, while 8-substituted ones may not under similar conditions . The iodine substituent in the 6-position could potentially influence the reactivity of the compound in various chemical reactions, including further functionalization or participation in coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroquinolinones, such as solubility, melting point, and stability, are influenced by their molecular structure. Halogen substituents, like iodine, can affect these properties significantly. The presence of an iodine atom can also enhance the lipophilicity of the compound, which may influence its biological activity and pharmacokinetic profile. The specific properties of 6-Iodo-3,4-dihydroquinolin-2(1H)-one would need to be determined experimentally, but insights can be drawn from related compounds .
Scientific Research Applications
Antifungal and Antimicrobial Applications
6-Iodo-3,4-dihydroquinolin-2(1H)-one derivatives have shown promise in antifungal and antimicrobial applications. El-Hashash et al. (2015) synthesized a novel group of 6-iodoquinazolin-4(3H)-one derivatives and evaluated their fungicidal activities, highlighting their potential in this area (El-Hashash et al., 2015). Similarly, Alafeefy (2008) prepared a series of 6-iodo-2-phenylquinazolin-4(3H)-one derivatives and screened them for antimicrobial activity, finding several compounds with broad-spectrum antimicrobial properties (Alafeefy, 2008).
Organic Synthesis and Molecular Structure
In organic synthesis, 6-Iodo-3,4-dihydroquinolin-2(1H)-one serves as a key intermediate or component. Mierina et al. (2016) discussed its use in the synthesis of 4-(het)aryl-3,4-dihydroquinolin-2(1H)-ones due to their biological activity, emphasizing its utility in creating valuable molecules like the anticancer drug tipifarnib (Mierina et al., 2016). Additionally, Barlaam et al. (2012) explored the SNAr reaction directly at the unactivated C-6 position of the quinazolin-4(3H)-one nucleus, which is crucial for synthesizing 6-aminoquinazolin-4(3H)-ones (Barlaam et al., 2012).
Biological and Pharmacological Significance
3,4-Dihydroquinolin-2(1H)-ones, including 6-Iodo derivatives, are noted for their potential biological and pharmacological significance. Harmata and Hong (2007) highlighted the use of enantiomerically pure benzothiazines as templates for making a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones (Harmata & Hong, 2007). In the field of tuberculosis research, Mandewale et al. (2016) synthesized a series of hydrazone derivatives bearing the 3,4-dihydroquinolin-2(1H)-one nucleus and demonstrated their effective anti-tubercular properties (Mandewale et al., 2016).
Safety And Hazards
Like all chemicals, quinolinones should be handled with care. They can cause irritation to the skin and eyes, and ingestion or inhalation can lead to harmful effects. Always use appropriate personal protective equipment when handling quinolinones.
Future Directions
The study of quinolinones is an active area of research, with scientists continually developing new synthetic methods and exploring their potential uses in medicine and other fields.
properties
IUPAC Name |
6-iodo-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUNMOULCTUKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621579 | |
Record name | 6-Iodo-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
296759-29-0 | |
Record name | 3,4-Dihydro-6-iodo-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=296759-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodo-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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